molecular formula C20H25NO2 B13108608 rel-(1R,2R,3S)-3-(dibenzylamino)cyclohexane-1,2-diol

rel-(1R,2R,3S)-3-(dibenzylamino)cyclohexane-1,2-diol

Katalognummer: B13108608
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: LCYFRMAJUZEBOV-XUVXKRRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rel-(1R,2R,3S)-3-(dibenzylamino)cyclohexane-1,2-diol is an organic compound known for its chiral properties. This compound is often used in the synthesis of chiral drugs and other applications in organic chemistry due to its unique stereochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2R,3S)-3-(dibenzylamino)cyclohexane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane derivatives.

    Reaction Conditions: The reaction conditions often involve the use of dibenzylamine and appropriate catalysts to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

rel-(1R,2R,3S)-3-(dibenzylamino)cyclohexane-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.

Wissenschaftliche Forschungsanwendungen

rel-(1R,2R,3S)-3-(dibenzylamino)cyclohexane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential use in the development of chiral drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which rel-(1R,2R,3S)-3-(dibenzylamino)cyclohexane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    rel-(1R,2R,3S)-3-(dibenzylamino)cyclohexane-1,2-diol: Known for its chiral properties and applications in organic synthesis.

    This compound: Another chiral compound with similar applications but different stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C20H25NO2

Molekulargewicht

311.4 g/mol

IUPAC-Name

(1R,2R,3S)-3-(dibenzylamino)cyclohexane-1,2-diol

InChI

InChI=1S/C20H25NO2/c22-19-13-7-12-18(20(19)23)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18-20,22-23H,7,12-15H2/t18-,19+,20+/m0/s1

InChI-Schlüssel

LCYFRMAJUZEBOV-XUVXKRRUSA-N

Isomerische SMILES

C1C[C@@H]([C@H]([C@@H](C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Kanonische SMILES

C1CC(C(C(C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.